3',4'-Dihydroxy-2-methylbutyrophenone
Description
Properties
CAS No. |
67049-69-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C11H14O3/c1-3-7(2)11(14)8-4-5-9(12)10(13)6-8/h4-7,12-13H,3H2,1-2H3 |
InChI Key |
OEQYBTLDHVLHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydroxy-2-methylbutyrophenone typically involves the condensation of 2,6-dihydroxy-3-methylbenzaldehyde with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydroxy-2-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
3’,4’-Dihydroxy-2-methylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydroxy-2-methylbutyrophenone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound can also undergo redox reactions, which may contribute to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Selected Analogs
Key Observations :
- Chain Length: The target compound’s butyro chain (C4) offers intermediate lipophilicity compared to acetophenone (C2) and hexanophenone (C6). This affects solubility and bioavailability.
Physical Properties and Spectral Data
Table 2: Physical Properties of Selected Compounds
Analysis :
- Melting Points: The target compound’s melting point is expected to fall between 115°C (branched alkyl analog) and 137°C (unsubstituted dihydroxyacetophenone) , influenced by hydrogen bonding and crystallinity.
- Spectroscopy: The hydroxyl groups (3',4') would produce broad O-H stretches near 3300 cm⁻¹ in IR, similar to 1-[2,4-Dihydroxy-3-(3-methylbutyl)phenyl]ethanone . The methyl group’s 1H NMR signal (~1.3 ppm) would align with analogs bearing alkyl chains.
Implications for Target Compound :
- The target may be synthesized via Claisen-Schmidt condensation between a dihydroxybenzaldehyde and methylbutyroyl chloride, followed by purification. Catalytic hydrogenation (as in ) could reduce unsaturated intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
